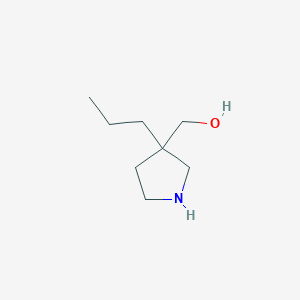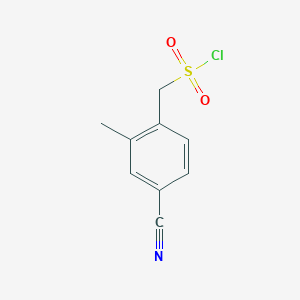
(4-Cyano-2-methylphenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyano-2-methylphenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO2S and a molecular weight of 229.68 g/mol . This compound is a sulfonyl chloride derivative, characterized by the presence of a cyano group and a methyl group on the phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (4-Cyano-2-methylphenyl)methanesulfonyl chloride typically involves the reaction of 4-cyano-2-methylphenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
(4-Cyano-2-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required for these transformations.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases like pyridine, catalysts such as palladium, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-Cyano-2-methylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Cyano-2-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, as well as in coupling reactions to form carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
(4-Cyano-2-methylphenyl)methanesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a wide range of applications in organic synthesis.
(4-Cyano-2-fluorophenyl)methanesulfonyl chloride: A similar compound with a fluorine atom instead of a methyl group, offering different reactivity and applications.
(4-Cyanophenyl)methanesulfonyl chloride: Another related compound with a cyano group on the phenyl ring, used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other sulfonyl chloride derivatives.
Propriétés
Formule moléculaire |
C9H8ClNO2S |
|---|---|
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
(4-cyano-2-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO2S/c1-7-4-8(5-11)2-3-9(7)6-14(10,12)13/h2-4H,6H2,1H3 |
Clé InChI |
PKBKPOSGSFNGSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C#N)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(4-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13234993.png)
![2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235001.png)
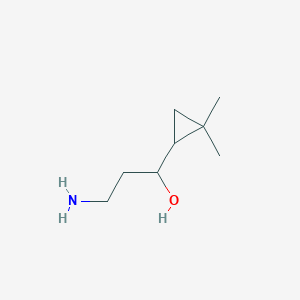

![1-[(4-Methoxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13235014.png)
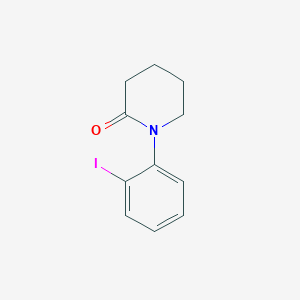
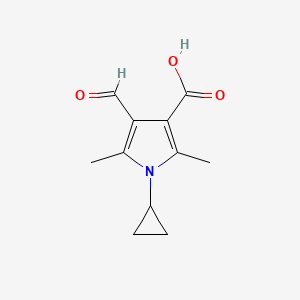
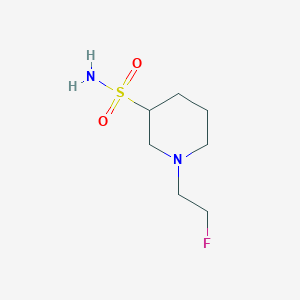
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13235030.png)
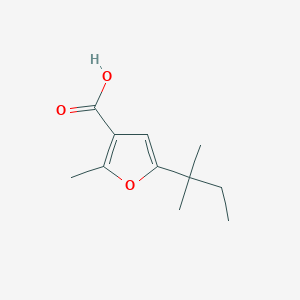
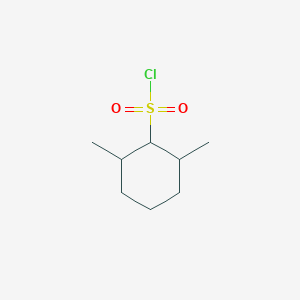
![{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol](/img/structure/B13235063.png)
![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide](/img/structure/B13235077.png)
